Cas no 29873-67-4 (b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate)

b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate structure
29873-67-4 structure
Product Name:b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate
Numero CAS:29873-67-4
MF:C28H38O19
MW:678.5899310112
CID:280931
PubChem ID:219901
Update Time:2025-04-19

b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate
    • [3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
    • 6-O-(2-O,3-O,4-O,6-O-Tetraacetyl-α-D-galactopyranosyl)-β-D-glucopyranose tetraacetate
    • 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
    • AC1L57QI
    • AC1Q60N6
    • AGN-PC-000I7O
    • AR-1B5188
    • KST-1B5305
    • Melibiose octaacetate
    • melibioseperacetate
    • NSC1689
    • NSC231325
    • 49587-35-1
    • 6-O-(2-O,3-O,4-O,6-O-Tetraacetyl-alpha-D-galactopyranosyl)-beta-D-glucopyranose tetraacetate
    • 72691-29-3
    • GNTLGGDVHFXGLI-UHFFFAOYSA-N
    • NSC-1689
    • 29873-67-4
    • .BETA.-MELIBIOSE, OCTAACETATE
    • FT-0661375
    • NSC-231325
    • DTXSID40277330
    • 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose #
    • Melibiose peracetate
    • Inchi: 1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
    • Chiave InChI: GNTLGGDVHFXGLI-UHFFFAOYSA-N
    • Sorrisi: O1C(COC(C)=O)C(C(C(C1OCC1C(C(C(C(OC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 678.20064
  • Massa monoisotopica: 678.20072898g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 20
  • Complessità: 1200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 238Ų

Proprietà sperimentali

  • PSA: 238.09
  • LogP: -0.83080
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen